N-formyl-ethionine

Physicochemical characterization Chromatographic method development Pre-formulation solubility screening

N-Formyl-DL-ethionine (CAS 126872-00-2; synonym: S-Ethyl-N-formylhomocysteine) is a non-proteinogenic, racemic N-formylated amino acid with molecular formula C₇H₁₃NO₃S and molecular weight 191.25 g/mol. It is the N-formyl derivative of DL-ethionine, the S-ethyl analog of methionine, and is structurally distinguished from the canonical initiator N-formylmethionine (fMet) by the presence of an S-ethyl group in place of the S-methyl group.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
Cat. No. B12093539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-formyl-ethionine
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)O)NC=O
InChIInChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
InChIKeyXARCKCMBMDYFMK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-DL-ethionine (CAS 126872-00-2) Procurement & Identification Guide: An N-Formylated Ethionine Analog for Enzymatic Resolution and Protein Engineering


N-Formyl-DL-ethionine (CAS 126872-00-2; synonym: S-Ethyl-N-formylhomocysteine) is a non-proteinogenic, racemic N-formylated amino acid with molecular formula C₇H₁₃NO₃S and molecular weight 191.25 g/mol [1]. It is the N-formyl derivative of DL-ethionine, the S-ethyl analog of methionine, and is structurally distinguished from the canonical initiator N-formylmethionine (fMet) by the presence of an S-ethyl group in place of the S-methyl group [1]. The compound is supplied as a white to almost white crystalline powder with a melting point of 115–119 °C and a commercial purity specification of >98.0% by both HPLC and neutralization titration .

Why N-Formyl-DL-ethionine Cannot Be Interchanged with N-Formyl-DL-methionine or Unprotected DL-Ethionine in Experimental Workflows


N-Formyl-DL-ethionine occupies a distinct chemical space that prevents its direct substitution by either N-formyl-DL-methionine (fMet) or unprotected DL-ethionine. Relative to fMet, the S-ethyl-for-S-methyl replacement increases molecular weight by 14.03 g/mol (191.25 vs. 177.22 g/mol) and shifts the computed XLogP3 from 0.2 to 0.6, indicative of greater lipophilicity that alters chromatographic retention, partition coefficients, and membrane interactions [1][2]. Relative to unprotected DL-ethionine, the N-formyl group blocks the free α-amine, rendering the compound a substrate for L-N-carbamoylase (EC 3.5.1.87)-mediated enantioselective deprotection — an enzymatic gateway that unprotected ethionine cannot access [3]. Furthermore, N-formylation provides a chemically defined, deprotectable handle that is prerequisite for incorporation into the translation initiation machinery in bacterial systems, a property absent in the unprotected amino acid [4]. These orthogonal structural and functional differences mean that experimental protocols developed for one analog cannot be ported directly to another without re-optimization.

Quantitative Differentiation Evidence for N-Formyl-DL-ethionine: Direct and Cross-Study Comparator Data


Melting Point and Lipophilicity Differentiation from N-Formyl-DL-methionine (fMet)

N-Formyl-DL-ethionine exhibits a melting point approximately 14 °C higher than that of N-formyl-DL-methionine (117 °C vs. 103 °C), as determined by commercial vendor specifications . Additionally, the computed partition coefficient (XLogP3) is 0.6 for N-formyl-DL-ethionine, compared with 0.2 for N-formyl-DL-methionine, indicating a threefold increase in predicted lipophilicity on a log scale attributable to the S-ethyl substituent [1][2]. The molecular weight difference (191.25 vs. 177.22 g/mol; Δ = +14.03 g/mol) further impacts molar-based dosing calculations.

Physicochemical characterization Chromatographic method development Pre-formulation solubility screening

Enantioselective Enzymatic Hydrolysis to L-Ethionine via Immobilized L-N-Carbamoylase with Sustained Conversion Efficiency

The BRENDA enzyme database confirms that N-formyl-DL-ethionine serves as a substrate for N-carbamoyl-L-amino-acid hydrolase (EC 3.5.1.87, L-N-carbamoylase), yielding L-ethionine and CO₂ upon hydrolysis [1]. In the broader bienzymatic dynamic kinetic resolution (DKR) system reported by Soriano-Maldonado et al. (2015), racemic N-formyl-α-amino acids are resolved to L-amino acids with enantiomeric excess (ee) >99.5% using co-immobilized L-N-carbamoylase from Geobacillus stearothermophilus CECT43 and N-succinyl-amino acid racemase from G. kaustophilus CECT4264 [2]. The immobilized bienzymatic system retained up to 80% conversion efficiency after 20 weeks of storage at 4 °C and up to 90% after 1 week at 45 °C, with over 75% residual activity after 10 consecutive reaction cycles [2]. While the published study reports specific yield data for L-methionine, L-alanine, L-tryptophan, L-homophenylalanine, L-aminobutyric acid, and L-norleucine, the BRENDA entry (BS434004) independently validates N-formyl-DL-ethionine as a competent substrate within this same enzyme system [1][2].

Biocatalysis Chiral resolution Non-natural amino acid production Immobilized enzyme

Dual-Orthogonal Purity Specification (HPLC Area% + Neutralization Titration) at >98.0% Provides Higher Lot-to-Lot Confidence

The TCI commercial specification for N-Formyl-DL-ethionine (Product F0120) mandates a minimum purity of 98.0% by two independent analytical methods: HPLC area% and neutralization titration . This dual-orthogonal specification is more stringent than the single-method purity commonly offered for N-formyl-DL-methionine (e.g., 98% by titration only or 95% by a single method) from multiple vendors . The product also includes NMR structural confirmation as a standard part of the certificate of analysis .

Quality control Analytical chemistry Procurement specification Reagent qualification

N-Formyl Protection Enables Deprotectable Precursor Strategy for Ethionine Incorporation into Recombinant Proteins

Budisa et al. (1995) demonstrated the first high-level biosynthetic substitution of methionine by ethionine in recombinant annexin V expressed in Escherichia coli B834 (DE3), achieving incorporation confirmed by electrospray mass spectrometry, amino acid analysis, and X-ray crystallography [1]. The N-formyl protecting group on N-formyl-DL-ethionine provides a chemically defined, acid-labile or enzyme-labile handle that can be removed post-synthetically or post-incorporation, offering a controlled-release strategy for generating free L-ethionine at defined points in an experimental workflow [2]. In contrast, unprotected DL-ethionine is immediately available for misincorporation or metabolic processing, reducing temporal control. The N-formyl group also mimics the natural N-formylmethionine initiation signal, potentially enabling ethionine incorporation at the N-terminus of nascent polypeptides via the bacterial translational machinery [1][2].

Protein engineering Non-canonical amino acid incorporation Structural biology X-ray crystallography

Validated Research Application Scenarios for N-Formyl-DL-ethionine Based on Quantitative Evidence


Enzymatic Production of Enantiopure L-Ethionine via Immobilized L-N-Carbamoylase Dynamic Kinetic Resolution

N-Formyl-DL-ethionine can be employed as a substrate in a bienzymatic DKR system comprising immobilized L-N-carbamoylase (BsLcar) and N-succinyl-amino acid racemase (GkNSAAR) to produce L-ethionine with enantiomeric excess >99.5% [1]. The immobilized system retains 80% conversion efficiency after 20 weeks at 4 °C and tolerates at least 10 consecutive reaction cycles with >75% residual activity, making it suitable for preparative-scale production of enantiopure L-ethionine for use in carcinogenesis research, where L-ethionine serves as a hepatocarcinogen in rodent models [1].

Peptide Deformylase Substrate Specificity Profiling Using an S-Ethyl-Containing N-Formyl Amino Acid

The S-ethyl substituent of N-formyl-DL-ethionine introduces increased steric bulk and lipophilicity (XLogP3 = 0.6 vs. 0.2 for fMet) relative to the natural N-formylmethionine substrate of peptide deformylase (PDF, EC 3.5.1.88) [2][3]. This structural perturbation enables systematic investigation of PDF's tolerance for the P1' position side chain, complementing combinatorial library approaches that have established PDF's strong preference for N-terminal L-methionine or isosteric norleucine [4]. Researchers can compare deformylation rates of N-formyl-DL-ethionine-containing peptides against fMet-containing peptides to map the steric and electronic boundaries of the enzyme's active site.

Controlled Precursor for Non-Canonical Amino Acid Incorporation in Recombinant Protein Expression

Leveraging the established protocol of Budisa et al. (1995) for high-level ethionine substitution in E. coli, N-formyl-DL-ethionine can be explored as a protected precursor that releases free ethionine upon enzymatic or chemical deformylation [5][1]. This strategy may offer temporal control over ethionine availability during recombinant expression, potentially reducing metabolic toxicity during the early growth phase while enabling high-level incorporation during the induction phase — a critical advantage for producing ethionine-labeled proteins for X-ray crystallographic phasing and NMR structural studies.

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